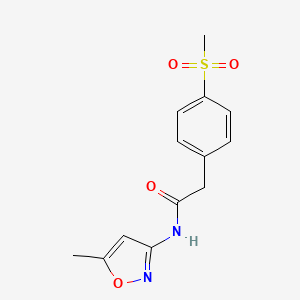

N-(5-méthylisoxazol-3-yl)-2-(4-(méthylsulfonyl)phényl)acétamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-methylisoxazol-3-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methylisoxazole ring and a methylsulfonylphenyl group

Applications De Recherche Scientifique

N-(5-methylisoxazol-3-yl)-2-(4-(methylsulfonyl)phenyl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials and chemical processes

Mécanisme D'action

Target of Action

The compound, also known as “2-(4-methanesulfonylphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide”, is a type of sulfonamide . Sulfonamides are known to target bacterial enzymes involved in the synthesis of folic acid, an essential metabolite for DNA synthesis .

Mode of Action

Sulfonamides, including this compound, act as structural analogs and competitive antagonists of para-aminobenzoic acid (PABA), a substrate used by bacteria for the synthesis of folic acid . By binding to the active site of the enzyme dihydropteroate synthetase, they prevent the normal utilization of PABA, thereby inhibiting the synthesis of folic acid .

Biochemical Pathways

The inhibition of folic acid synthesis disrupts the bacterial DNA synthesis pathway . As a result, the growth and multiplication of bacteria are inhibited, making sulfonamides bacteriostatic .

Pharmacokinetics

They are weak acids and form sodium salts which in aqueous solutions react strongly alkaline having pH range from 9-11 . Another disadvantage is their insolubility or very slight solubility in aqueous solutions at pH of body fluids especially of urine with pH 5-5.7 .

Result of Action

The action of this compound results in the inhibition of bacterial growth and multiplication .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of the compound, which in turn can impact its bioavailability . .

Méthodes De Préparation

The synthesis of N-(5-methylisoxazol-3-yl)-2-(4-(methylsulfonyl)phenyl)acetamide involves several steps. One common synthetic route includes the reaction of 5-methylisoxazole with 4-(methylsulfonyl)phenylacetic acid under specific conditions. The reaction typically requires the use of a coupling agent and a base to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity .

Analyse Des Réactions Chimiques

N-(5-methylisoxazol-3-yl)-2-(4-(methylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Comparaison Avec Des Composés Similaires

N-(5-methylisoxazol-3-yl)-2-(4-(methylsulfonyl)phenyl)acetamide can be compared with other similar compounds, such as:

4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide: This compound shares a similar isoxazole ring but has different substituents, leading to distinct properties and applications.

(4-amino-N-(5-methylisoxazol-3-yl)phenylsulfonamido)silver: This compound includes a silver ion, which imparts unique antimicrobial properties

Activité Biologique

N-(5-methylisoxazol-3-yl)-2-(4-(methylsulfonyl)phenyl)acetamide, also known as 2-(4-methanesulfonylphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide, is a sulfonamide compound with significant biological activity. This article delves into its mechanism of action, pharmacological properties, and potential therapeutic applications.

Target Enzymes : This compound primarily targets bacterial enzymes involved in the synthesis of folic acid, a crucial metabolite for DNA synthesis in bacteria. By acting as a structural analog and competitive antagonist of para-aminobenzoic acid (PABA), it inhibits folic acid production, thereby disrupting bacterial DNA synthesis and growth.

Biochemical Pathways : The inhibition of folic acid synthesis directly impacts the bacterial DNA replication pathway, leading to reduced bacterial proliferation. This mechanism is characteristic of many sulfonamide derivatives, which are widely recognized for their antibacterial properties.

Pharmacokinetics

N-(5-methylisoxazol-3-yl)-2-(4-(methylsulfonyl)phenyl)acetamide exhibits weak acid characteristics and forms sodium salts that react strongly in alkaline solutions (pH range 9-11). These properties influence the compound's solubility and bioavailability, which are critical factors for its efficacy in clinical settings.

Antibacterial Properties

Research has demonstrated that N-(5-methylisoxazol-3-yl)-2-(4-(methylsulfonyl)phenyl)acetamide possesses notable antibacterial activity. Its effectiveness has been evaluated against various bacterial strains, revealing that it can inhibit growth at specific concentrations. For instance, compounds structurally related to this sulfonamide have shown minimal inhibitory concentrations (MIC) ranging from 64 to 512 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Inhibition of Carbonic Anhydrase

A study investigating derivatives of this compound revealed weak inhibitory effects on human carbonic anhydrase isoforms (hCA I, II, VII, and XII). Although the inhibition potency was modest (e.g., K_i values around 96.0 μM), these findings suggest potential for further development into selective inhibitors with therapeutic applications in conditions like glaucoma and obesity .

Case Studies

- Antimicrobial Evaluation : A series of synthesized derivatives based on the structure of N-(5-methylisoxazol-3-yl)-2-(4-(methylsulfonyl)phenyl)acetamide were tested for their antimicrobial activity. While many exhibited weak antibacterial properties, some demonstrated promising results that warrant further investigation for potential clinical use .

- Carbonic Anhydrase Inhibition : In vitro studies highlighted that certain derivatives could serve as lead compounds for developing selective hCA inhibitors. The weak inhibition observed indicates room for structural optimization to enhance potency against specific isoforms .

Comparative Analysis

To better understand the biological activity of N-(5-methylisoxazol-3-yl)-2-(4-(methylsulfonyl)phenyl)acetamide, it is beneficial to compare it with similar compounds:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide | Structure | Moderate antibacterial activity | Similar isoxazole ring structure |

| (4-amino-N-(5-methylisoxazol-3-yl)phenylsulfonamido)silver | Structure | Enhanced antimicrobial properties | Incorporation of silver ion enhances activity |

Propriétés

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylsulfonylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S/c1-9-7-12(15-19-9)14-13(16)8-10-3-5-11(6-4-10)20(2,17)18/h3-7H,8H2,1-2H3,(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSKOQYMEIDHCRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.